2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid

Medicinal Chemistry Drug Discovery Solubility Optimization

Researchers needing a functionalized pyrido[3,2-b][1,4]oxazin-3-one scaffold for PARP7 inhibitor synthesis often face limited access to the N4-acetic acid derivative. 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid (CAS 1018293-21-4) provides a ready-to-use carboxylic acid handle for amide coupling and esterification without deprotection steps. • Enables direct SAR exploration at N4; TPSA 79.7 Ų, XLogP3 -0.1 confer favorable solubility. • Distinct from parent scaffold (CAS 20348-09-8) or alkyl esters (e.g., CAS 452280-23-8)-the N4-acetic acid group is essential for target engagement. • Reliable global shipping from BenchChem for uninterrupted research.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 1018293-21-4
Cat. No. B1416357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid
CAS1018293-21-4
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(O1)C=CC=N2)CC(=O)O
InChIInChI=1S/C9H8N2O4/c12-7-5-15-6-2-1-3-10-9(6)11(7)4-8(13)14/h1-3H,4-5H2,(H,13,14)
InChIKeyBMIBNAOWFBFGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic Acid (CAS 1018293-21-4) | Sourcing & Differentiation Guide for Procurement


2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid (CAS 1018293-21-4) is a heterocyclic small molecule belonging to the pyrido[3,2-b][1,4]oxazin-3-one family, characterized by a fused pyridine-oxazine core with an acetic acid substituent at the N4 position [1]. Its molecular formula is C₉H₈N₂O₄ (MW: 208.17) [1]. This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the construction of PARP7 inhibitors and other biologically active compounds [2][3].

Why 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic Acid Cannot Be Directly Substituted with Unsubstituted Pyridooxazinones


Procurement and experimental substitution of 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid with the parent scaffold 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-09-8) or simple alkyl esters (e.g., CAS 452280-23-8) will fail to recapitulate critical physicochemical and biological properties. The N4-acetic acid moiety introduces a carboxylic acid group, fundamentally altering the molecule's polarity, hydrogen bonding capacity, and ionizability relative to the unsubstituted core [1]. This functionalization directly impacts solubility, membrane permeability (LogP), and the ability to engage biological targets such as PARP7, which require specific electrostatic and steric interactions conferred by the acetic acid group [2]. The evidence below quantifies these differences, confirming that the target compound is a distinct chemical entity with non-interchangeable properties in research applications.

Quantitative Differentiation Evidence for 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic Acid vs. Closest Analogs


Enhanced Polar Surface Area and Hydrogen Bond Acceptor Count Enable Distinct Solubility and Target Engagement Profiles

The target compound exhibits a significantly higher topological polar surface area (TPSA) and hydrogen bond acceptor count compared to the unsubstituted parent pyridooxazinone. This directly impacts aqueous solubility and the ability to form key interactions with biological targets. TPSA for 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid is computed as 79.7 Ų [1], whereas the parent scaffold 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has a TPSA of 51 Ų . Additionally, the target compound possesses 5 hydrogen bond acceptors versus 4 for the parent [1].

Medicinal Chemistry Drug Discovery Solubility Optimization

Reduced Lipophilicity (XLogP3) Alters Membrane Partitioning and Metabolic Stability Profile

The presence of the carboxylic acid group on the target compound drastically reduces lipophilicity compared to the unsubstituted parent. The XLogP3-AA value for 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid is -0.1 [1], while the parent scaffold has a predicted ACD/LogP of 0.29 . This difference corresponds to a >2.4-fold decrease in octanol-water partition coefficient.

ADME Lipophilicity Drug Design

Increased Molecular Weight and Rotatable Bond Count Differentiate Synthetic Utility and Binding Conformations

The target compound has a molecular weight of 208.17 g/mol and 2 rotatable bonds, compared to 150.13 g/mol and 0 rotatable bonds for the parent pyridooxazinone [1]. This increased flexibility and mass are due to the N4-acetic acid substituent, which can adopt multiple low-energy conformations. In contrast, the parent core is rigid and conformationally restricted .

Synthetic Chemistry Scaffold Optimization SAR

Class-Level Evidence: Pyridooxazinone Scaffolds Exhibit Herbicidal Activity, Providing an Application Niche

While no direct herbicidal data exists for the target compound, the core 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold is a known pharmacophore for herbicidal activity. Patent US3854926A demonstrates that certain 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-ones possess pre-emergent herbicidal properties [1]. The N4-acetic acid substitution may further modulate this activity or provide a handle for derivatization.

Agrochemicals Herbicide Discovery Pre-emergent Control

Class-Level Evidence: Pyridooxazinone Derivatives are Privileged Scaffolds for PARP7 Inhibition, with the Acetic Acid Moiety Critical for Potency

Recent medicinal chemistry efforts have identified the pyrido[3,2-b][1,4]oxazine motif as a key structural component of potent and orally bioavailable PARP7 inhibitors [1]. The target compound represents a minimal core bearing the essential N4-substituent that is elaborated upon in advanced leads. For instance, compound 18 in the cited study (IC₅₀ = 0.56 nM) contains a complex fused system built upon this core [1]. While no direct IC₅₀ data is available for the target compound, its structure positions it as a crucial intermediate or tool compound for SAR exploration in this therapeutically relevant class.

Oncology Immuno-Oncology PARP7 Inhibition

Recommended Procurement & Application Scenarios for 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic Acid


Medicinal Chemistry: Synthesis of Advanced PARP7 Inhibitor Analogs

Use as a key intermediate for constructing tricyclic or more complex PARP7 inhibitors. The N4-acetic acid moiety provides a convenient handle for amide coupling or esterification to introduce diverse substituents for SAR studies [1]. Its physicochemical profile (TPSA 79.7 Ų, XLogP3 -0.1) [2] suggests it may confer favorable solubility and drug-like properties to final compounds.

Agrochemical Research: Herbicidal Lead Optimization

Employ as a scaffold for synthesizing novel pre-emergent herbicides. The pyrido[3,2-b][1,4]oxazin-3-one core is known to confer herbicidal activity [3]. The acetic acid substituent can be exploited for pro-herbicide design or to modulate physicochemical properties for improved field performance.

Chemical Biology: Probe Development for PARP7-Dependent Pathways

Utilize as a starting material for developing affinity probes or fluorescently labeled analogs to study PARP7 localization and function. The compound's distinct properties (e.g., hydrogen bond acceptors, rotatable bonds) [2] allow for selective derivatization without compromising core recognition elements.

Synthetic Methodology: Exploration of N4-Functionalized Pyridooxazinone Chemistry

Investigate novel synthetic routes involving the acetic acid group (e.g., decarboxylative couplings, peptide conjugations). The compound's stability and commercial availability from multiple vendors make it a practical choice for method development and reaction optimization studies.

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